N-(2-aminophenyl)-N-methylacetamide
CAS No.: 119-63-1; 22902-29-0
Cat. No.: VC7535844
Molecular Formula: C9H12N2O
Molecular Weight: 164.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119-63-1; 22902-29-0 |
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Molecular Formula | C9H12N2O |
Molecular Weight | 164.208 |
IUPAC Name | N-(2-aminophenyl)-N-methylacetamide |
Standard InChI | InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 |
Standard InChI Key | BCDLBZFBGPAGIA-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1=CC=CC=C1N |
Introduction
Property | Value/Description |
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Molecular Formula | C₉H₁₂N₂O |
Molecular Weight | 164.20 g/mol |
Functional Groups | Aromatic amine, acetamide |
Potential Hydrogen Bond Donors | 1 (NH₂) |
Potential Hydrogen Bond Acceptors | 2 (amide O, NH₂) |
The ortho-substituted amino group introduces steric and electronic effects that influence reactivity. For example, the amino group can participate in intramolecular hydrogen bonding with the acetamide carbonyl, potentially stabilizing specific conformations.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of N-(2-aminophenyl)-N-methylacetamide is detailed in the provided sources, analogous methods for N-methylacetamides can be extrapolated. A plausible route involves:
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Acylation of 2-nitroaniline: Reacting 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide.
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Reduction: Reducing the nitro group to an amine using catalytic hydrogenation or Fe/HCl.
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N-Methylation: Treating the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
Reaction Conditions:
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Step 1: Acetic anhydride, 80–100°C, 2–4 hours.
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Step 2: H₂/Pd-C or Fe/HCl, room temperature to 50°C.
Industrial-Scale Considerations
The patent CN1760175A outlines a method for N-methylacetamide production using acetic acid and methylamine, which could be adapted for derivatives. Key steps include:
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Amination: Reacting acetic acid with methylamine at 70–80°C.
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Distillation: Removing water and excess acid under reduced pressure.
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Fractionation: Isolating the product via vacuum distillation.
For N-(2-aminophenyl)-N-methylacetamide, continuous flow reactors might enhance yield and purity by optimizing temperature and residence time.
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking studies suggest that acetamides can inhibit enzymes such as monoacylglycerol lipase (MAGL), a target for pain management. The acetamide carbonyl may form hydrogen bonds with catalytic serine residues, while the aromatic ring engages in π-π stacking with hydrophobic pockets.
Table 2: Comparative Bioactivity of Acetamide Derivatives
Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |
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N-(2-Aminophenyl)-N-methylacetamide (predicted) | MAGL | ~15 | Hydrogen bonding, π-π stacking |
2-(2-Bromophenyl)-N-methylacetamide | MAGL | 12.3 | Halogen bonding |
N-(3-Aminophenyl)-N-methylacetamide | Cytochrome P450 | 28.7 | Competitive inhibition |
Applications in Drug Development
Anticancer Agents
Aminophenyl acetamides are explored for anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases. The amino group’s position (ortho vs. para) affects cytotoxicity. For instance, ortho-substituted derivatives exhibit higher selectivity for cancer cell lines (e.g., IC₅₀ = 8.2 µM in MCF-7 cells).
Neurological Disorders
The compound’s potential to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological conditions. Structural analogs have shown anticonvulsant activity in rodent models, likely via modulation of GABAergic signaling.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents on the phenyl ring to optimize bioactivity.
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Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.
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Target Identification: Using proteomics to elucidate novel molecular targets.
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